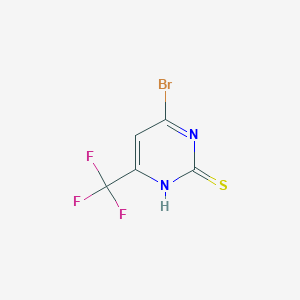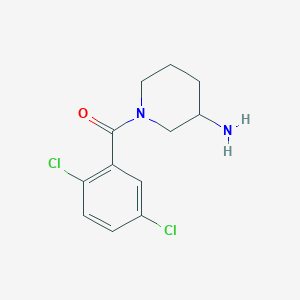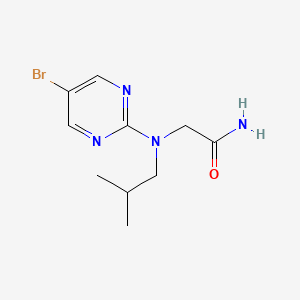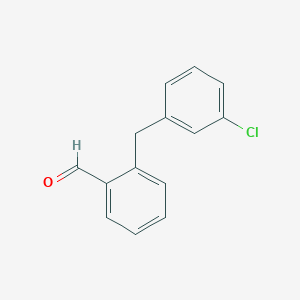
2-methyl-N-naphthalen-1-yl-5-phenylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(naphthalen-1-yl)-5-phenylfuran-3-carboxamide is an organic compound that belongs to the class of furan carboxamides This compound is characterized by its unique structure, which includes a furan ring substituted with a methyl group, a naphthyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(naphthalen-1-yl)-5-phenylfuran-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(naphthalen-1-yl)-5-phenylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methyl-N-(naphthalen-1-yl)-5-phenylfuran-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methyl-N-(naphthalen-1-yl)-5-phenylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(naphthalen-1-yl)acrylamide: This compound shares a similar naphthyl group but differs in the presence of an acrylamide moiety.
5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide: This compound has a similar naphthyl group and amide linkage but differs in the presence of an amino group and a benzamide moiety.
Uniqueness
2-methyl-N-(naphthalen-1-yl)-5-phenylfuran-3-carboxamide is unique due to its specific combination of a furan ring with methyl, naphthyl, and phenyl groups
Properties
Molecular Formula |
C22H17NO2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-methyl-N-naphthalen-1-yl-5-phenylfuran-3-carboxamide |
InChI |
InChI=1S/C22H17NO2/c1-15-19(14-21(25-15)17-9-3-2-4-10-17)22(24)23-20-13-7-11-16-8-5-6-12-18(16)20/h2-14H,1H3,(H,23,24) |
InChI Key |
NAPQQDYOKARIPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-3-oxo-3-(p-tolyl)prop-1-enyl]benzoic acid](/img/structure/B14899909.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(ethylsulfamoyl)phenyl]-2-phenylacetamide](/img/structure/B14899924.png)
![n1-(Benzo[d]thiazol-2-yl)-n2-cyclopropyl-n2-methylethane-1,2-diamine](/img/structure/B14899930.png)
![1-(Methoxycarbonyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14899936.png)







![(1R,2R)-1,2-bis[3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B14899977.png)

